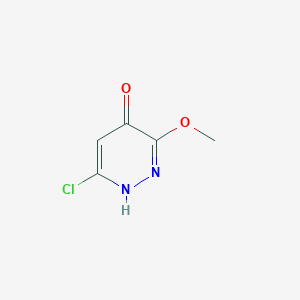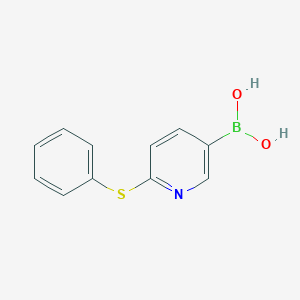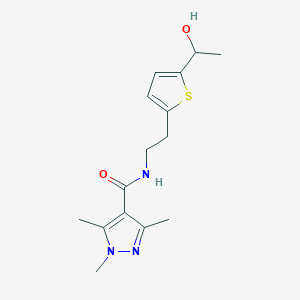
4-(2-Hydroxyethoxy)-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrimidine . Pyrimidine is a basic structure in medicinal chemistry and is known to exhibit a wide range of pharmacological activities . Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .
Synthesis Analysis
While specific synthesis information for this compound was not found, pyrimidine derivatives can be synthesized from a variety of methods. For example, cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis are some methods used in the synthesis of pyrimidine derivatives .
Scientific Research Applications
Synthesis and Structural Analysis
Pyrimidine derivatives, such as the one described, are often synthesized and analyzed for their structural features using advanced spectroscopic techniques. For example, Cetina et al. (2010) synthesized three pyridine derivatives and studied their structural features through IR, electronic spectroscopy, and X-ray diffraction methods. These studies not only provide insight into the compounds' optical properties via UV–vis absorption and fluorescence spectroscopy but also highlight the impact of substituents on their emission spectra Cetina, M., Tranfić, M., Sviben, I., & Jukić, M. (2010).
Antimicrobial and Antioxidant Properties
Related pyrimidine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and antioxidant properties. Abdelghani et al. (2017) synthesized new pyrimidine and condensed pyrimidine derivatives, showing significant antimicrobial activity against various Gram-positive and Gram-negative bacteria Abdelghani, E., Said, S. A., Assy, M., & Hamid, A. M. A. (2017). Similarly, Salem and Errayes (2016) utilized a pyrimidine derivative to construct heterocyclic systems, demonstrating potent antioxidant activity Salem, M., & Errayes, A. O. (2016).
Pharmaceutical Applications
The synthesis and evaluation of pyrimidine derivatives for their potential pharmaceutical applications, such as in the development of novel drugs, is a key area of interest. Latli et al. (2017) described the synthesis of potent and selective inhibitors of the 11β-hydroxysteroid dehydrogenase type 1 enzyme, showcasing the therapeutic potential of pyrimidine derivatives in treating type-2 diabetes Latli, B., Hrapchak, M., Savoie, J., Zhang, Y., Busacca, C., & Senanayake, C. (2017).
Antiproliferative Activity
Research into the antiproliferative activity of pyrimidine derivatives against various cancer cell lines is another significant area. Awadallah et al. (2013) synthesized dihydropyrimidine-based compounds, evaluating their antiproliferative activity and identifying compounds with high activity against colon and breast cancer cell lines Awadallah, F., Piazza, G., Gary, B., Keeton, A., & Canzoneri, J. C. (2013).
Future Directions
properties
IUPAC Name |
4-(2-hydroxyethoxy)-6-oxo-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3.ClH/c13-7-8-11(18)15-10(9-3-1-2-4-14-9)16-12(8)19-6-5-17;/h1-4,17H,5-6H2,(H,15,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJQNSLOVOCGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(C(=O)N2)C#N)OCCO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethoxy)-6-oxo-2-(pyridin-2-yl)-1,6-dihydropyrimidine-5-carbonitrile hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2628420.png)

![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)
![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)
![N-[(furan-2-yl)methyl]-4-hydroxy-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}butanamide](/img/structure/B2628425.png)

![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2628431.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)
![2-(4-Chlorophenyl)sulfanyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B2628439.png)